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molecular formula C10H8N2O3 B015997 Methyl 7-azaindole-3-glyoxylate CAS No. 357263-49-1

Methyl 7-azaindole-3-glyoxylate

Cat. No. B015997
M. Wt: 204.18 g/mol
InChI Key: LXGPNHJNIRDJER-UHFFFAOYSA-N
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Patent
US08546422B2

Procedure details

To a mixture of triethylsilane (9.95 g, 85.78 mmol) in TFA (25 mL) was added portionwise methyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (5.0 g, 24.48 mmol). After a period of 18 h at 50° C., the solvent was evaporated and saturated NaHCO3 was added followed by DCM. The organic phase was separated, dried over magnesium sulfate, filtered and evaporated under reduced pressure. The residue was purified by combiflash with 10% ethyl acetate in hexane to 100% ethyl acetate to provide 3.5 g of the title compound.
Quantity
9.95 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.O=[C:9]([C:14]1[C:22]2[C:17](=[N:18][CH:19]=[CH:20][CH:21]=2)[NH:16][CH:15]=1)[C:10]([O:12][CH3:13])=[O:11]>C(O)(C(F)(F)F)=O>[NH:16]1[C:17]2=[N:18][CH:19]=[CH:20][CH:21]=[C:22]2[C:14]([CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:15]1

Inputs

Step One
Name
Quantity
9.95 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O=C(C(=O)OC)C1=CNC2=NC=CC=C21

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
saturated NaHCO3 was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by combiflash with 10% ethyl acetate in hexane to 100% ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C=C(C=2C1=NC=CC2)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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